molecular formula C12H11FN2O2S B2663571 2-(2-fluorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1206987-12-3

2-(2-fluorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide

Cat. No. B2663571
CAS RN: 1206987-12-3
M. Wt: 266.29
InChI Key: IBDNJCUJMIKQCI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide, also known as FIT-039, is a chemical compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, including fluorophenoxy and methylisothiazol moieties, are often synthesized to explore their chemical and physical properties. Studies involve detailed synthesis procedures, characterization by spectroscopic methods (NMR, mass spectroscopy, IR), and analysis of their structural features through crystallography or computational methods (Wannalerse et al., 2022).

Antimicrobial and Antitumor Activities

Compounds within this chemical domain are frequently evaluated for their biological activities, including antimicrobial and antitumor effects. Research focuses on in vitro testing against various bacterial and fungal strains, as well as cancer cell lines, to identify potential therapeutic applications. For example, novel imines and thiazolidinones have been synthesized and evaluated for their antimicrobial effectiveness (Fuloria et al., 2009).

Drug Design and Pharmacological Evaluation

Chemical entities with unique structural features, like the one , are often part of drug design and discovery efforts aiming at identifying new therapeutic agents. This involves synthesizing a series of derivatives, assessing their biological activities, and optimizing their properties for higher efficacy and lower toxicity. For instance, compounds have been designed as potential inhibitors for specific proteins involved in cancer progression, and their pharmacological profiles are extensively evaluated in vitro and in vivo (Panchal et al., 2020).

Environmental and Photolytic Studies

Research may also focus on the environmental behavior and photolytic stability of these compounds, investigating how they degrade under various conditions, such as exposure to UV light or in different solvents. This is crucial for understanding the environmental impact and potential phototoxicity of these chemicals (Watanabe et al., 2015).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-8-6-12(18-15-8)14-11(16)7-17-10-5-3-2-4-9(10)13/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDNJCUJMIKQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide

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